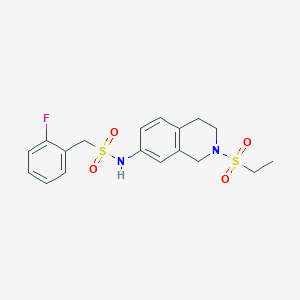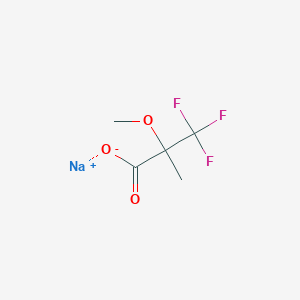
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide" is an organic chemical compound characterized by the presence of isoquinoline and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation of "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide" can be achieved through a multi-step synthetic route, starting from commercially available precursors. Key steps in the synthesis may include:
Formation of Isoquinoline Ring: : A Friedel-Crafts acylation reaction involving the appropriate benzene derivative can lead to the formation of an isoquinoline ring.
Sulfonation: : Introduction of the ethylsulfonyl group via sulfonation of the isoquinoline ring.
Amination: : Amination reactions to introduce the sulfonamide group on the 7-position of the isoquinoline.
Final Coupling: : Coupling the fluorophenylmethanesulfonamide moiety with the ethylsulfonyl tetrahydroisoquinoline intermediate.
Industrial Production Methods
Industrial-scale production of this compound would typically involve similar steps, but optimized for larger-scale reactions with attention to cost-effectiveness and yield. Techniques such as flow chemistry or catalytic processes might be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonamide or isoquinoline moieties, forming sulfoxides or oxo-derivatives.
Reduction: : Reduction reactions might target the sulfonyl groups or any nitro substituents if present.
Substitution: : Nucleophilic or electrophilic substitution reactions could modify the aromatic rings, potentially leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) for forming sulfoxides.
Reduction: : Catalytic hydrogenation or reduction with agents like sodium borohydride (NaBH4).
Substitution: : Using halogenating agents (e.g., N-bromosuccinimide (NBS)) or nucleophiles for substitution reactions.
Major Products Formed
Products vary depending on the reactions but may include:
Sulfoxides from oxidation.
Amine derivatives from reduction.
Varied aromatic substitutions leading to altered pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry and Biology
Medicinal Chemistry: : As a scaffold for drug development, especially in targeting certain receptors or enzymes.
Pharmacology: : Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, or central nervous system (CNS) drug.
Industrial Applications
Materials Science: : Potential use in creating specialized polymers or advanced materials due to its structural properties.
Catalysts: : As a ligand in metal-catalyzed reactions, enhancing the efficiency of certain processes.
Mecanismo De Acción
The mechanism of action for this compound largely depends on its application. For medicinal purposes:
Molecular Targets: : It may interact with enzymes or receptors critical to disease pathways.
Pathways Involved: : Depending on the disease, it could inhibit or activate signaling pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide: : Differing in the alkyl group attached to the sulfonyl moiety.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide: : Variation in the halogen substituent.
Unique Characteristics
Structural Features: : Presence of ethylsulfonyl and fluorophenyl groups which may influence the binding affinity and selectivity.
Reactivity: : The specific arrangement of functional groups may confer unique reactivity and stability, enhancing its utility in various applications.
This compound exemplifies the intricate interplay of structure and function in organic chemistry, offering promising avenues for research and development across multiple fields.
Propiedades
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-10-9-14-7-8-17(11-16(14)12-21)20-26(22,23)13-15-5-3-4-6-18(15)19/h3-8,11,20H,2,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTUCEQIQNYFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-7-(2-methylphenyl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2910794.png)
![N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910795.png)


![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2910802.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2910804.png)
![ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2910805.png)
![4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2910806.png)
![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)

